molecular formula C10H14BrClN2O2 B6181501 2-bromo-4-tert-butyl-5-nitroaniline hydrochloride CAS No. 2613381-99-8

2-bromo-4-tert-butyl-5-nitroaniline hydrochloride

Cat. No. B6181501
CAS RN: 2613381-99-8
M. Wt: 309.6
InChI Key:
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Description

“2-bromo-4-tert-butyl-5-nitroaniline hydrochloride” is a chemical compound with the CAS Number: 2613381-99-8 . It has a molecular weight of 309.59 . The compound is stored at room temperature and comes in a powder form . The IUPAC name for this compound is 2-bromo-4-(tert-butyl)-5-nitroaniline hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2O2.ClH/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15;/h4-5H,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-tert-butyl-5-nitroaniline hydrochloride involves the bromination of 4-tert-butyl-2-nitroaniline followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-tert-butyl-2-nitroaniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-tert-butyl-2-nitroaniline in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with dichloromethane.", "Step 6: Wash the organic layer with sodium hydroxide solution and water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Dissolve the crude product in hydrochloric acid and stir for 1 hour.", "Step 10: Filter the resulting solid and wash with water.", "Step 11: Dry the product under vacuum to obtain 2-bromo-4-tert-butyl-5-nitroaniline hydrochloride." ] }

CAS RN

2613381-99-8

Molecular Formula

C10H14BrClN2O2

Molecular Weight

309.6

Purity

95

Origin of Product

United States

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